molecular formula C8H8BrFO B1521271 1-Bromo-2-ethoxy-3-fluorobenzene CAS No. 909302-84-7

1-Bromo-2-ethoxy-3-fluorobenzene

Cat. No.: B1521271
CAS No.: 909302-84-7
M. Wt: 219.05 g/mol
InChI Key: QUPXYTPDGYOCQT-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8BrFO. It is characterized by a benzene ring substituted with a bromine atom at the first position, an ethoxy group at the second position, and a fluorine atom at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-3-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also taken into account to minimize waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-ethoxy-2-fluorobenzene.

  • Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Products include this compound-1-ol, this compound-1-one, and this compound-1-carboxylic acid.

  • Reduction: The major product is 1-ethoxy-2-fluorobenzene.

  • Substitution: Products vary depending on the nucleophile used, such as 1-ethoxy-2-fluorobenzene amine derivatives.

Scientific Research Applications

1-Bromo-2-ethoxy-3-fluorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-bromo-2-ethoxy-3-fluorobenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 1-bromo-2-fluorobenzene

  • 2-bromo-1-ethoxy-3-fluorobenzene

  • 1-bromo-2-methoxy-3-fluorobenzene

  • 2-bromo-1-fluoro-3-ethoxybenzene

Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXYTPDGYOCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669740
Record name 1-Bromo-2-ethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909302-84-7
Record name 1-Bromo-2-ethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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